molecular formula C24H28ClN3O5S B2998006 N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide CAS No. 1025033-33-3

N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide

Cat. No. B2998006
M. Wt: 506.01
InChI Key: ULTSUVBPGFKTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Binding Profile

One study focused on the synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, aiming to improve the affinity and selectivity for dopamine D3 receptors without increasing lipophilicity. This research involved replacing the flexible butyl linker with a more conformationally constrained cyclohexyl linker, which led to the discovery of compounds with high affinity for D3 receptors and significant selectivity over D4, D2, 5-HT1A, and α1-receptors (Leopoldo et al., 2006).

Anticancer Activity

Another area of application involves the synthesis of indapamide derivatives, including structures related to N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide, which demonstrated pro-apoptotic activity on melanoma cell lines, indicating potential as anticancer agents. These compounds showed notable anticancer activity and were investigated as inhibitors of physiologically relevant human carbonic anhydrase isoforms (Yılmaz et al., 2015).

Radiolabelling and Antagonist Properties

Research on tritium labeling of a potent C-C chemokine receptor 1 (CCR1) antagonist, possessing a similar benzamide functionality, was conducted to study its binding and pharmacokinetics properties. This study provides insights into the development of radiolabeled compounds for receptor targeting and imaging purposes (Hong et al., 2015).

Antimicrobial Activity

A study on novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which shares structural similarity with the compound of interest, revealed antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Krátký et al., 2012).

Green Chemistry in Synthesis

The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, related to the chemical structure , was explored for its green chemistry aspects, highlighting the importance of sustainable practices in chemical synthesis. This research focused on modifying synthesis processes to reduce waste and improve efficiency, applicable to the synthesis of similar compounds (Gilbile et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s also important to note that handling chemicals should always be done in a controlled environment following safety protocols.


properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O5S/c1-3-4-21(29)27-13-15-28(16-14-27)24(31)23(26-22(30)18-7-5-17(2)6-8-18)34(32,33)20-11-9-19(25)10-12-20/h5-12,23H,3-4,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTSUVBPGFKTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-butyrylpiperazin-1-yl)-1-((4-chlorophenyl)sulfonyl)-2-oxoethyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.